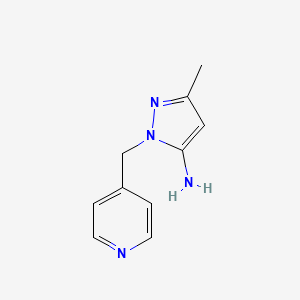

5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine

Description

5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine is a pyrazole-derived compound featuring a pyridine ring substituted at the 2-position of the pyrazole core. The pyrazole ring is substituted with a methyl group at the 5-position and an aminomethyl group at the 3-position. This structure combines the aromaticity of pyridine and pyrazole, which may confer unique physicochemical and biological properties, such as enhanced solubility or binding affinity in biological systems. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name |

5-methyl-2-(pyridin-4-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8-6-10(11)14(13-8)7-9-2-4-12-5-3-9/h2-6H,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVANFUCPPCNEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 4-pyridinemethanol under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

The compound 5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine (CAS Number: 30154-18-8) is a bioactive small molecule with significant potential in various scientific research applications. Its molecular formula is , and it has a molecular weight of 188.23 g/mol. This compound has garnered interest due to its unique structural properties and biological activities, making it a subject of research in medicinal chemistry, pharmacology, and biochemistry.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, including enzymes and receptors involved in disease processes.

Case Study: Enzyme Inhibition

Research indicates that derivatives of pyrazole compounds can act as inhibitors for several enzyme classes, including proteases and kinases, which are crucial in cancer and inflammatory diseases. The specific interactions of this compound with these enzymes are under investigation to determine its efficacy and selectivity.

Antimicrobial Properties

The compound's ability to inhibit bacterial growth has been noted in preliminary studies. Pyrazole derivatives are known to exhibit antimicrobial activity, which may extend to this compound, warranting further exploration in the development of new antibiotics.

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective properties. Research into the neuroprotective effects of pyrazole derivatives could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Activity

Studies have indicated that compounds containing the pyrazole moiety can modulate inflammatory pathways. Investigating the anti-inflammatory potential of this compound could provide insights into its utility in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can act as a receptor modulator, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are a versatile class of heterocyclic compounds with applications in medicinal chemistry and materials science.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

Piperidine-substituted analogs (e.g., 5-Methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine) are structurally analogous to neuroactive compounds, suggesting possible central nervous system (CNS) applications .

Synthetic Complexity :

- Fused systems like pyrazolopyrimidines (e.g., compound 2 in ) require multi-step syntheses involving cyclization and isomerization, which may limit scalability compared to simpler pyrazole derivatives .

- The discontinued status of this compound suggests challenges in synthesis or purification .

Commercial and Research Relevance :

- Phenyl-substituted pyrazoles (e.g., 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine) are widely used as intermediates in fine chemical synthesis due to their stability and ease of functionalization .

- Pyrazolotriazolopyrimidines (e.g., compounds 6–11 in ) demonstrate isomerization behavior under varying conditions, highlighting the dynamic reactivity of pyrazole-based systems .

Biological Activity

5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine (CAS Number: 3161319) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological activity, supported by relevant data and case studies.

The molecular formula of this compound is C10H12N4, with a molecular weight of 188.23 g/mol. It has a melting point of approximately 159 °C and is characterized by its solubility in various solvents. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4 |

| Molecular Weight | 188.23 g/mol |

| Melting Point | 159 °C |

| Solubility | Varies by solvent |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by functionalization with a pyridine moiety. Various synthetic routes have been documented, highlighting the versatility of pyrazole derivatives in medicinal chemistry .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of anti-cancer and anti-inflammatory properties.

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in MDPI highlighted that pyrazole derivatives demonstrated cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications .

Anti-inflammatory Properties

In addition to anticancer effects, there is evidence to suggest that this compound may possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

-

Case Study on Anticancer Activity :

A recent study investigated the effects of pyrazole derivatives on breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. -

Case Study on Anti-inflammatory Effects :

Another study focused on the anti-inflammatory effects of pyrazole compounds in a mouse model of induced inflammation. The administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine, and how can catalytic efficiency be improved?

The compound can be synthesized via coupling reactions using pyrazole and pyridine precursors. Evidence from Fe₂O₃@SiO₂/In₂O₃-catalyzed methods (e.g., for similar pyrazole derivatives) suggests that catalytic efficiency improves with Lewis acid catalysts under reflux conditions in aprotic solvents like acetonitrile . Optimizing reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) methodologies reduces trial-and-error approaches . Characterization via HPLC or GC-MS is critical for verifying purity and yield.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

1H and 13C NMR are essential for confirming the pyrazole and pyridine substituents, while IR spectroscopy identifies functional groups like amines (N-H stretches at ~3300 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak and fragmentation patterns. Cross-referencing with literature data (e.g., analogs in ) ensures structural accuracy .

Q. How should stability and storage conditions be determined for this compound?

Stability studies under varied temperatures (e.g., 4°C, 25°C) and humidity levels (using desiccators) identify optimal storage conditions. Accelerated degradation studies (e.g., 40°C/75% RH) combined with HPLC analysis monitor decomposition products. Evidence from similar compounds recommends inert atmospheres (argon) and light-sensitive containers to prevent oxidation .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations guide reaction design for this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing experimental iterations. For example, reaction path searches identify energetically favorable intermediates, while solvent effect simulations optimize dielectric environments. Experimental validation via in situ IR or NMR monitors real-time reaction progress .

Q. What mechanistic insights explain its bioactivity in pharmacological studies?

Evidence from pyrazole derivatives highlights interactions with biological targets (e.g., kinase inhibition or receptor antagonism). Molecular docking studies can predict binding affinities to proteins like α7 nicotinic acetylcholine receptors. In vitro assays (e.g., cell viability or enzyme inhibition) validate activity, while SAR analysis of analogs (e.g., chlorophenyl or methyl substitutions) refines pharmacophore models .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

Contradictions often arise from impurities or unoptimized conditions. Replicate experiments with strict control variables (e.g., anhydrous solvents, inert atmospheres) and validate via orthogonal techniques (e.g., LC-MS for purity, X-ray crystallography for structural confirmation). Meta-analyses of literature (e.g., vs. 15) identify trends in substituent effects on reactivity or activity .

Q. What experimental design strategies minimize resource use while maximizing data quality?

Statistical DoE (e.g., factorial or response surface designs) systematically varies parameters (catalyst loading, temperature) to identify critical factors. For example, a Central Composite Design optimizes reaction yield with fewer runs. High-throughput screening (e.g., 96-well plates) accelerates bioactivity testing .

Q. How does reactor design impact scalability for this compound’s synthesis?

Continuous-flow reactors enhance heat/mass transfer for exothermic reactions, while membrane reactors (e.g., CRDC subclass RDF2050104) improve separation efficiency. Computational fluid dynamics (CFD) simulations model mixing behavior, and microreactors enable rapid screening of conditions at microliter scales .

Q. What in vivo models are suitable for pharmacokinetic studies of this compound?

Rodent models assess bioavailability, metabolism, and toxicity. LC-MS/MS quantifies plasma concentrations, while PET imaging tracks tissue distribution. Comparative studies with structural analogs (e.g., methyl vs. ethyl substitutions) evaluate metabolic stability .

Q. How can structural analogs be designed to enhance selectivity or reduce toxicity?

Bioisosteric replacement (e.g., pyridine → pyrazine) or substituent modification (e.g., electron-withdrawing groups) alters electronic properties. Computational ADMET predictions (e.g., SwissADME) prioritize analogs with favorable pharmacokinetic profiles. In vitro toxicity assays (e.g., hepatocyte viability) screen for off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.